molecular formula C34H48N2O5 B613433 Fmoc-l-dap(palm)-oh CAS No. 724785-41-5

Fmoc-l-dap(palm)-oh

Cat. No.: B613433
CAS No.: 724785-41-5
M. Wt: 564,76 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-l-dap(palm)-oh: is a modified amino acid derivative that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis. This compound is particularly notable for its self-assembly properties, which are driven by the hydrophobicity and aromaticity of the Fmoc moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-dap(palm)-oh typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The process begins with the attachment of the first amino acid to a solid resin, followed by the deprotection of the Fmoc group using a base such as piperidine. Subsequent amino acids are then added through coupling reactions facilitated by reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-throughput techniques and optimized reaction conditions allows for the efficient production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: Fmoc-l-dap(palm)-oh undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or acyl chains .

Scientific Research Applications

Chemistry: Fmoc-l-dap(palm)-oh is used in the synthesis of complex peptides and proteins. Its self-assembly properties make it a valuable tool for creating nanostructures and studying molecular interactions .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to form stable structures makes it useful in various assays and experimental setups .

Medicine: These hydrogels can encapsulate drugs and release them in a controlled manner .

Industry: In industrial applications, this compound is used in the development of new materials, including biodegradable polymers and nanocomposites. Its unique properties make it suitable for a wide range of applications .

Comparison with Similar Compounds

Uniqueness: Fmoc-l-dap(palm)-oh is unique due to its specific side chain modifications, which confer distinct self-assembly properties and interaction capabilities. These unique features make it particularly suitable for applications in drug delivery and materials science .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hexadecanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(37)35-24-31(33(38)39)36-34(40)41-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,37)(H,36,40)(H,38,39)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGQVCOHKYKWAW-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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